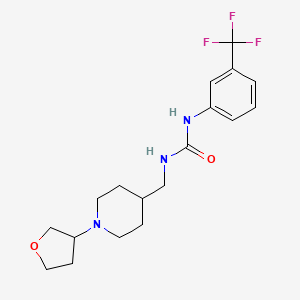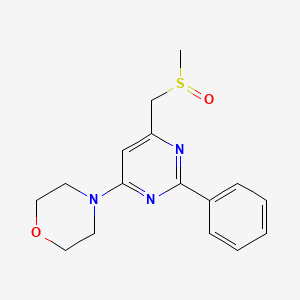
4-Chloro-1,3-dihydroisoindole-2-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1,3-dihydroisoindole-2-sulfonyl fluoride is a chemical compound with the molecular formula C8H7ClFNO2S . It has an average mass of 235.663 Da and a mono-isotopic mass of 234.987000 Da .
Synthesis Analysis
The synthesis of sulfonyl fluorides, such as this compound, has been a topic of interest in recent years. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method has found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .Molecular Structure Analysis
The molecular structure of this compound consists of a sulfonyl fluoride group attached to an isoindole ring, which also has a chlorine atom attached . The exact structure can be found in chemical databases like ChemSpider .Chemical Reactions Analysis
Sulfonyl fluorides, including this compound, have been used in various chemical reactions. They have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The most common type of reactions involving aromatic rings like isoindole is electrophilic substitution .Mécanisme D'action
Safety and Hazards
The safety data sheet for related compounds like benzenesulfonyl chloride indicates that they are harmful if swallowed, cause severe skin burns and eye damage, and are harmful to aquatic life . It’s important to handle these compounds with care, using protective equipment and following safety protocols .
Orientations Futures
The future directions in the field of sulfonyl fluorides research include the development of new synthetic methods and the exploration of their applications in various fields. For example, sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .
Propriétés
IUPAC Name |
4-chloro-1,3-dihydroisoindole-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2S/c9-8-3-1-2-6-4-11(5-7(6)8)14(10,12)13/h1-3H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTLAHKDKMTNNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1S(=O)(=O)F)C(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,6-trimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2358406.png)


![2-({[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2358409.png)
![N-[2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide](/img/structure/B2358410.png)
![Tert-butyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate](/img/structure/B2358413.png)
![(3-Methoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2358414.png)


![5,6-Dihydropyrazolo[1,5-a]pyridin-7(4h)-one](/img/structure/B2358420.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide](/img/structure/B2358421.png)



